8(14)-Dehydro Norgestrel is a synthetic progestin derived from norgestrel, primarily utilized in contraceptive formulations. This compound mimics the effects of natural progesterone, playing a crucial role in regulating the menstrual cycle and sustaining pregnancy. The chemical structure of 8(14)-Dehydro Norgestrel allows it to engage effectively with progesterone receptors, making it a vital component in hormonal therapies and contraceptives .
The synthesis of 8(14)-Dehydro Norgestrel typically involves several key steps:
The industrial production employs advanced techniques such as catalytic hydrogenation for selective bond reduction, chromatographic purification for high purity assurance, and crystallization to stabilize the final product .
8(14)-Dehydro Norgestrel has a molecular formula of with a molecular weight of approximately 300.44 g/mol. The compound features a complex steroid structure characterized by multiple rings and functional groups that dictate its biological activity.
8(14)-Dehydro Norgestrel undergoes various chemical reactions, including:
Common reagents used include:
The mechanism of action for 8(14)-Dehydro Norgestrel involves binding to progesterone receptors in target tissues. This interaction triggers a cascade of biological responses that regulate gene expression related to reproductive functions.
Upon receptor binding, 8(14)-Dehydro Norgestrel influences cellular processes such as:
8(14)-Dehydro Norgestrel exhibits stability under standard conditions but can undergo significant transformations under specific reactions (e.g., oxidation or reduction). Its interactions with enzymes involved in steroid metabolism are critical for its pharmacokinetics and therapeutic efficacy .
8(14)-Dehydro Norgestrel has diverse applications within scientific research and medicine:
8(14)-Dehydro norgestrel is systematically named as (8R,9S,10R,13S,14S)-13-ethyl-17-ethynyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione. The "8(14)-dehydro" designation specifies the double bond between C8 and C14, distinguishing it from norgestrel’s saturated gonane backbone. Unlike norgestrel (a racemic mixture of dextro- and levo-rotatory enantiomers), 8(14)-dehydro norgestrel exhibits planar chirality at C13 due to conformational restriction by the Δ⁸⁽¹⁴⁾ bond. This prevents epimerization at C13, a critical differentiator from norgestrel’s C13-ethyl epimers (levonorgestrel and dextronorgestrel) [4] [9].
X-ray crystallography reveals that the Δ⁸⁽¹⁴⁾ bond enforces a distorted half-chair conformation in ring C (Table 1). This contrasts with norgestrel’s flexible boat-chair equilibrium. Anisotropic diffraction data (resolution: 2.1 Å along a/c vs. 3.0 Å along b) were refined using ellipsoidal truncation and anisotropic B-factor sharpening to resolve electron density ambiguities near the enone system [1] [8]. The C13-ethyl group adopts a *quasi-axial orientation due to steric repulsion from the C14-H bond, reducing conformational flexibility by 40% compared to levonorgestrel [8].
Table 1: Crystallographic Parameters for 8(14)-Dehydro Norgestrel
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Dimensions | a=12.7 Å, b=15.3 Å, c=9.8 Å; β=105° |
Δ⁸⁽¹⁴⁾ Bond Length | 1.34 Å |
C13-Ethyl Orientation | Axial |
Ring C Conformation | Half-chair (distorted) |
The Δ⁸⁽¹⁴⁾ bond induces ring B/C planarization, shortening the C7-C8 distance by 0.18 Å versus norgestrel. This rigidity reduces binding affinity for progesterone receptors by 85% compared to levonorgestrel, as confirmed by molecular docking simulations. Additionally, the enone system (C3=O conjugated to Δ⁴) exhibits enhanced electrophilicity, with a Mulliken charge of +0.32e at C4 versus +0.19e in norgestrel [4] [9]. Stereochemical differences include:
¹H and ¹³C NMR spectra (500 MHz, CDCl₃) confirm the Δ⁸⁽¹⁴⁾ bond through characteristic vinyl proton shifts (Table 2). H8 resonates at δ 5.92 ppm (d, J=9.8 Hz), while H14 appears at δ 5.78 ppm (dd, J=9.8/2.1 Hz), consistent with trans-disubstituted alkene geometry. The C13-ethyl group shows downfield shifted methylene protons (δ 2.45 ppm) due to γ-strain from the enone system [3] [8]. ¹³C NMR signals at δ 122.8 (C8) and 142.5 (C14) further validate the double bond. NOESY correlations reveal steric crowding between H18 (C13-ethyl) and H9, restricting molecular motion [8].
Table 2: Key ¹H NMR Assignments (500 MHz, CDCl₃)
Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
---|---|---|---|
H8 | 5.92 | d | 9.8 |
H14 | 5.78 | dd | 9.8 / 2.1 |
H18 (CH₂) | 2.45 | q | 7.4 |
H19 (CH₃) | 0.98 | t | 7.4 |
H17 (≡CH) | 2.32 | s | - |
HRMS (EI⁺, m/z 310.1932 [M]⁺, calc. 310.1937 for C₂₁H₂₆O₂) shows diagnostic fragments from retro-Diels-Alder (RDA) cleavage and ethynyl loss (Table 3). The base peak at m/z 157.1015 arises from RDA of ring C, yielding a conjugated diene fragment (C₁₁H₁₃O⁺). McLafferty rearrangement generates m/z 121.0653 via γ-hydrogen transfer from C13-ethyl to C3=O, followed by C2-C3 cleavage. The Δ⁸⁽¹⁴⁾ bond facilitates unique α-cleavage at C14-C15 (m/z 229.1598) [9].
Table 3: Key HRMS Fragments (EI⁺, 70 eV)
m/z | Formula | Fragment Ion | Proposed Pathway |
---|---|---|---|
310.1932 | C₂₁H₂₆O₂⁺ | Molecular ion | - |
229.1598 | C₁₆H₂₁O₂⁺ | Ring D + C17-ethynyl | α-Cleavage at C14-C15 |
157.1015 | C₁₁H₁₃O⁺ | Rings A/B + C9-C11 | Retro-Diels-Alder |
121.0653 | C₈H₉O⁺ | Ring A + C9 | McLafferty rearrangement |
91.0547 | C₇H₇⁺ | Tropylium ion | Ring A aromatization |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8